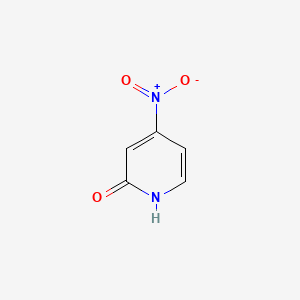

2-Hydroxy-4-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-3-4(7(9)10)1-2-6-5/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJAXIFXCBWILG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376484 | |

| Record name | 2-Hydroxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4487-51-8 | |

| Record name | 4-Nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4487-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-4-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 2-Hydroxy-4-nitropyridine from Pyridine N-oxide

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway to 2-Hydroxy-4-nitropyridine, a valuable heterocyclic compound in medicinal chemistry and materials science, starting from pyridine N-oxide. The document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers expert insights into process optimization and safety. The synthesis is presented as a two-stage process: the regioselective nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide, followed by a rearrangement and hydrolysis to introduce the hydroxyl group at the C-2 position. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and well-documented synthetic methodology.

Strategic Overview: A Two-Stage Approach

The synthesis of this compound from pyridine N-oxide is most effectively executed in a two-part sequence. This strategy leverages the unique electronic properties conferred by the N-oxide functionality.

-

Stage 1: Electrophilic Nitration. The N-oxide group acts as an activating moiety, facilitating electrophilic aromatic substitution. The oxygen atom donates electron density into the pyridine ring, primarily at the C-4 (para) position, allowing for highly regioselective nitration.[1][2][3]

-

Stage 2: Acetic Anhydride-Mediated Hydroxylation. Following nitration, the intermediate 4-nitropyridine N-oxide is treated with acetic anhydride. This induces a rearrangement reaction that ultimately introduces an acetoxy group at the C-2 position, which is subsequently hydrolyzed to the target 2-hydroxy functionality.[4][5][6]

This strategic sequencing is critical. Attempting to introduce the hydroxyl group first would yield 2-pyridone, which, upon nitration, would result in a different isomeric product due to the directing effects of the existing functional groups.

Caption: Mechanism of electrophilic nitration at the C-4 position.

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide

This protocol is adapted from established literature procedures. [7][8][9] Safety Precaution: The preparation and use of nitrating acid (a mixture of concentrated nitric and sulfuric acids) is highly hazardous. This procedure must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction can be exothermic.

Step-by-Step Methodology:

-

Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring. [7]Allow the mixture to reach room temperature before use.

-

Reaction Setup: Equip a three-neck flask with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel.

-

Charge Reactor: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat gently to 60°C to melt the solid. [7]4. Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the molten pyridine N-oxide over 30 minutes. Monitor the internal temperature, which may initially drop to around 40°C. [7]5. Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. [7]Nitrous fumes may be evolved, which should be vented safely.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and carefully pour it onto 150 g of crushed ice in a large beaker. b. Slowly neutralize the acidic solution by adding a saturated sodium carbonate (Na₂CO₃) solution in portions until a pH of 7-8 is reached. This step is highly effervescent and must be done with caution. [7] c. A yellow solid, consisting of the product and sodium sulfate, will precipitate. Collect the solid by vacuum filtration. d. To separate the product from inorganic salts, wash the crude solid with acetone. The 4-nitropyridine N-oxide is soluble in acetone, while the salts are not. e. Evaporate the acetone from the filtrate using a rotary evaporator to yield the yellow, crystalline product.

-

Purification: The product can be further purified by recrystallization from acetone if necessary. [7]

Data Summary: Nitration Stage

| Parameter | Value | Reference |

| Reagents | ||

| Pyridine N-oxide | 9.51 g (100 mmol) | [7] |

| Fuming Nitric Acid | 12 mL (~290 mmol) | [7] |

| Conc. Sulfuric Acid | 30 mL (~560 mmol) | [7] |

| Reaction Conditions | ||

| Addition Time | 30 minutes | [7] |

| Reaction Temperature | 125-130°C | [7] |

| Reaction Time | 3 hours | [7] |

| Outcome | ||

| Expected Product | 4-Nitropyridine N-oxide | |

| Appearance | Yellow Crystalline Solid | [7] |

| Reported Yield | ~42% | [7] |

| Melting Point | 157-159°C | [9] |

Stage 2: Synthesis of this compound

This stage involves the conversion of the intermediate 4-nitropyridine N-oxide to the final product. The mechanism is analogous to the well-established synthesis of 2-pyridone from pyridine N-oxide using acetic anhydride. [4][5]The electron-withdrawing nitro group further activates the C-2 position towards nucleophilic attack.

Mechanism of Hydroxylation

-

Activation: The oxygen of the N-oxide group attacks one of the carbonyl carbons of acetic anhydride, forming an N-acetoxy-4-nitropyridinium intermediate. This step renders the C-2 and C-6 positions highly electrophilic. [4][5]2. Nucleophilic Attack: An acetate ion, acting as a nucleophile, attacks the C-2 position of the activated ring.

-

Rearomatization: The resulting intermediate eliminates acetic acid to form 2-acetoxy-4-nitropyridine, restoring the aromaticity of the ring.

-

Hydrolysis: The 2-acetoxy-4-nitropyridine is then hydrolyzed (using water or mild aqueous base) to cleave the ester, yielding the final product, this compound. This product exists in a tautomeric equilibrium with its keto form, 4-nitro-2-pyridone. [4][5]

Caption: Proposed mechanism for the conversion to this compound.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol based on the known reactivity of pyridine N-oxides with acetic anhydride. [6] Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-nitropyridine N-oxide in an excess of acetic anhydride (Ac₂O). A 5-10 fold molar excess of acetic anhydride is recommended.

-

Heating: Heat the mixture to reflux (boiling point of acetic anhydride is ~140°C) and maintain reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the resulting residue, add water and heat the mixture to hydrolyze the intermediate 2-acetoxy-4-nitropyridine. Alternatively, a dilute aqueous solution of sodium hydroxide can be used to facilitate hydrolysis, followed by re-acidification to precipitate the product.

-

Isolation: Cool the aqueous solution. The this compound product, being a solid, should precipitate. Collect the product by vacuum filtration.

-

Purification: Wash the filtered solid with cold water and dry it. If necessary, the product can be further purified by recrystallization from a suitable solvent such as water or an ethanol-water mixture.

Data Summary: Hydroxylation Stage

| Parameter | Value | Reference |

| Reagents | ||

| 4-Nitropyridine N-oxide | 1 part (by mole) | |

| Acetic Anhydride | 5-10 parts (by mole) | 6 |

| Water | For hydrolysis | [4][5] |

| Reaction Conditions | ||

| Temperature | Reflux (~140°C) | 10 |

| Reaction Time | Several hours (TLC monitored) | |

| Outcome | ||

| Expected Product | This compound | |

| Tautomer | 4-Nitro-2(1H)-pyridone | [4][5] |

Field Insights and Troubleshooting

-

Purity of Pyridine N-oxide: The starting material should be of high purity and, importantly, anhydrous. Water can interfere with the nitration mixture.

-

Temperature Control: Strict temperature control during the addition of nitrating acid and the subsequent heating phase is crucial to minimize the formation of by-products and ensure safety.

-

Hydrolysis Step: Complete hydrolysis of the acetoxy intermediate is key to achieving a high yield of the final product. Incomplete hydrolysis will result in a contaminated product.

-

Tautomerism: Be aware that the final product, this compound, exists in equilibrium with its more stable tautomer, 4-nitro-2-pyridone. Spectroscopic characterization (NMR, IR) will reflect the presence of this tautomer. [4][5]

Conclusion

The synthesis of this compound from pyridine N-oxide is a robust and logical two-stage process that capitalizes on the fundamental reactivity of N-oxides. By first performing a highly regioselective nitration at the C-4 position, followed by an acetic anhydride-mediated rearrangement to install the C-2 hydroxyl group, the target molecule can be accessed efficiently. This guide provides the mechanistic rationale and detailed protocols necessary for the successful execution of this synthesis in a laboratory setting. Careful attention to reaction conditions and safety protocols is paramount for achieving high yields and purity.

References

-

organic chemistry - Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017). Chemistry Stack Exchange. [Link]

-

Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (n.d.). . [Link]

-

Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. (1954). Journal of the American Chemical Society. [Link]

-

Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC. [Link]

-

Pyridine N-Oxide - Remote Oxidation And Rearrangement. (n.d.). ChemTube3D. [Link]

-

Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine. (n.d.). Christ Church College, Kanpur. [Link]

-

Boekelheide reaction. (n.d.). Wikipedia. [Link]

-

Boekelheide rearrangement of pyrimidine N-oxide 1 with acetic anhydride... (n.d.). ResearchGate. [Link]

-

Rearrangement of tertiary amine n-oxides—XIV : The mechanism of the reaction of pyridine n-oxide with acetic anhydride. (n.d.). R Discovery. [Link]

-

Synthesis of 4-nitropyridine. (n.d.). PrepChem.com. [Link]

-

N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

-

Recent trends in the chemistry of pyridine N-oxides. (2001). ARKIVOC. [Link]

-

Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). users.uni-frankfurt.de. [Link]

-

Nitropyridines, Their Synthesis and Reactions. (2000). ResearchGate. [Link]

-

reactivity of 4-nitropyridine-n-oxide. (n.d.). Sciencemadness.org. [Link]

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. [Link]

-

Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. (n.d.). ResearchGate. [Link]

- EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine. (n.d.).

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010). Semantic Scholar. [Link]

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.).

Sources

- 1. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. sciencemadness.org [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. Boekelheide reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Hydroxy-4-nitropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed the pivotal role that well-characterized chemical intermediates play in the successful discovery and development of novel therapeutics. 2-Hydroxy-4-nitropyridine, a seemingly simple heterocyclic compound, is a prime example of a versatile building block with significant potential in medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the hydroxyl and nitro functionalities on the pyridine ring, make it a valuable synthon for accessing a diverse range of more complex molecular architectures.

This technical guide is designed to provide a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications, particularly in the context of drug development. The information presented herein is a synthesis of established knowledge and practical insights, intended to empower researchers to leverage the full potential of this important molecule. We will delve into not just the "what" but the "why" behind its characteristics and synthetic strategies, fostering a deeper understanding of its chemical behavior.

Molecular Structure and Tautomerism

This compound, with the chemical formula C₅H₄N₂O₃ and a molecular weight of 140.10 g/mol , is a substituted pyridine derivative.[1][2] A crucial aspect of its chemistry is the existence of a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (4-nitro-1H-pyridin-2-one).[1][2]

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is sensitive to the solvent environment. While the pyridone form is often favored in the solid state and in polar solvents due to intermolecular hydrogen bonding and resonance stabilization, the hydroxy form can be present in significant proportions in nonpolar solvents. This tautomerism has profound implications for its reactivity and spectroscopic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the development of robust and scalable processes.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | [1][2] |

| Molecular Weight | 140.10 g/mol | [1][2] |

| CAS Number | 4487-51-8 | [1][2] |

| Appearance | White to yellow solid | [3] |

| Melting Point | Not experimentally confirmed in reviewed literature. | |

| Boiling Point | Predicted: 334 °C (decomposes) | |

| Solubility | No quantitative data available in reviewed literature. Generally expected to have some solubility in polar organic solvents. | |

| pKa | No experimentally confirmed value in reviewed literature. | |

| XlogP3 | -0.2 | [2] |

| Topological Polar Surface Area | 74.9 Ų | [2] |

Note: The lack of readily available, experimentally verified data for properties such as melting point, solubility, and pKa highlights the need for further characterization of this compound. The provided boiling point is a predicted value and the compound is likely to decompose at elevated temperatures.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from its structure and data for related compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the tautomeric equilibrium.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the hydroxyl/carbonyl group and the carbon bearing the nitro group are expected to have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be informative in assessing the tautomeric state. The pyridone form will exhibit a characteristic C=O stretching vibration, while the hydroxy form will show an O-H stretching band. Both forms will display N-O stretching vibrations for the nitro group.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Synthesis of this compound

There is no single, well-established, and widely cited method for the synthesis of this compound. However, plausible synthetic routes can be designed based on known reactions of pyridine derivatives.

Proposed Synthetic Route: From 2-Aminopyridine

A viable approach involves the nitration of 2-aminopyridine, followed by diazotization and hydrolysis. A similar one-pot method has been patented for the synthesis of the isomeric 2-hydroxy-5-nitropyridine.[4] This strategy leverages the directing effects of the amino group in the initial nitration step.

Caption: Proposed synthesis of this compound from 2-aminopyridine.

Experimental Protocol (Adapted from a similar synthesis[4]):

-

Nitration:

-

Dissolve 2-aminopyridine in concentrated sulfuric acid at a controlled temperature (e.g., 10-20 °C).

-

Slowly add concentrated nitric acid while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete nitration. The product will be a mixture of nitrated isomers.

-

-

Diazotization and Hydrolysis (One-Pot):

-

Cool the reaction mixture and quench it by carefully adding it to ice water.

-

At a low temperature (e.g., 0-10 °C), add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

The diazonium salt is then hydrolyzed in situ to the corresponding hydroxyl group.

-

-

Work-up and Purification:

-

The desired product can be isolated by filtration and purified by recrystallization from a suitable solvent.

-

Causality Behind Experimental Choices:

-

The use of concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, the powerful nitrating conditions still allow for the introduction of a nitro group.

-

The low temperature during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt.

Alternative Synthetic Route: From 4-Nitropyridine-N-oxide

Another potential route involves the manipulation of 4-nitropyridine-N-oxide. The N-oxide group activates the pyridine ring for nucleophilic substitution and can be subsequently removed.

Caption: Alternative synthesis from 4-Nitropyridine-N-oxide.

Experimental Protocol (Conceptual):

-

Acetoxylation:

-

React 4-nitropyridine-N-oxide with acetic anhydride. This reaction is known to introduce an acetoxy group at the 2-position of the pyridine ring.

-

-

Hydrolysis:

-

Hydrolyze the resulting 2-acetoxy-4-nitropyridine under acidic or basic conditions to yield this compound.

-

Self-Validating System: The progress of these reactions can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dictated by the presence of the hydroxyl (or pyridone carbonyl), the nitro group, and the pyridine ring itself.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution.[5] This makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles. The hydroxyl group can be converted to a better leaving group (e.g., a chloro group by treatment with POCl₃) to facilitate these reactions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation opens up a vast array of synthetic possibilities, as the resulting 2-hydroxy-4-aminopyridine can be further functionalized through reactions of the amino group.

Role as a Pharmaceutical Intermediate

The conversion of this compound to 2-chloro-4-nitropyridine, for instance, would provide a key intermediate for the synthesis of various substituted pyridines through nucleophilic substitution at the 2-position. The subsequent reduction of the nitro group would then yield a 4-aminopyridine derivative, a common scaffold in medicinal chemistry.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential for the synthesis of complex molecules, particularly in the field of drug discovery. Its rich chemistry, characterized by its tautomeric equilibrium and the activating effect of the nitro group, allows for a wide range of chemical transformations. While there is a need for more comprehensive experimental data on its physicochemical properties and dedicated synthetic protocols, the information available provides a strong foundation for its application in research and development. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health. [Link]

-

The Role of Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its derivatives.

-

N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

This compound. Stenutz. [Link]

-

This compound. PubChem. [Link]

- Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.

- Preparation method of 2-hydroxy-3-nitropyridine.

-

4-Nitropyridine. PubChem. [Link]

-

Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Semantic Scholar. [Link]

-

Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Hydroxy-5-nitropyridine. NIST WebBook. [Link]

-

Nucleophilic substitution of pyridine. YouTube. [Link]

-

This compound (C5H4N2O3). PubChemLite. [Link]

-

pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. [Link]

-

NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]

-

This compound [P95342]. ChemUniverse. [Link]

- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [Link]

-

reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [Link]

-

4-Nitropyridine N-oxide. PubChem. [Link]

-

Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]

-

Pyridine, 4-nitro-, 1-oxide. NIST WebBook. [Link]

-

Nucleophilic Substitution Reactions of Pyridine. YouTube. [Link]

-

4-Nitro-2-picoline N-oxide. Cheméo. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. This compound | C5H4N2O3 | CID 2762823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H66852.MD [thermofisher.com]

- 4. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 5. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-4-nitropyridine in Organic Solvents

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount for successful formulation, purification, and chemical synthesis. 2-Hydroxy-4-nitropyridine, a pivotal intermediate in the synthesis of various pharmaceutical agents, presents a unique solubility profile governed by its distinct chemical architecture. This in-depth technical guide provides a thorough exploration of the solubility of this compound in organic solvents, moving beyond a simple tabulation of data to elucidate the underlying physicochemical principles. Herein, we delve into the theoretical framework governing its dissolution, present a qualitative overview of its solubility in common organic solvents, and provide detailed, field-proven experimental protocols for the precise quantitative determination of its solubility. This guide is designed to empower researchers with the knowledge to make informed decisions in solvent selection and to establish self-validating systems for solubility assessment in their own laboratories.

Physicochemical Characteristics of this compound

A foundational understanding of the molecular properties of this compound is essential to rationalize its solubility behavior.

Molecular Structure and Tautomerism

This compound exists in a tautomeric equilibrium with its pyridone form, 4-nitro-1H-pyridin-2-one.[1][2] The position of this equilibrium can be influenced by the solvent environment.[3][4][5] In polar solvents, the pyridone tautomer is generally favored.[5] This dynamic is critical as the two forms present different hydrogen bonding capabilities and dipole moments, directly impacting their interaction with solvent molecules.

The presence of a hydroxyl (or keto) group, a nitro group, and a pyridine ring nitrogen atom imparts a significant degree of polarity to the molecule.[6] The nitro group is a strong electron-withdrawing group, while the hydroxyl group can act as a hydrogen bond donor and acceptor.

Key Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| IUPAC Name | 4-nitro-1H-pyridin-2-one | [1] |

| CAS Number | 4487-51-8 | [1] |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[7] The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8]

The Role of Intermolecular Forces

The energy changes associated with the dissolution process can be conceptualized in three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For this compound, these forces include hydrogen bonding and dipole-dipole interactions.

-

Overcoming Solvent-Solvent Interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule, which involves disrupting the solvent's intermolecular forces.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecules interact with the solvent molecules.

For dissolution to occur, the energy released in the formation of solute-solvent interactions must be comparable to or greater than the energy required to overcome the solute-solute and solvent-solvent interactions.[8]

Influence of Solvent Polarity

The polarity of the solvent plays a crucial role in its ability to dissolve a polar solute like this compound. Solvents can be broadly classified as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding and have high dielectric constants. They are generally effective at solvating ions and polar molecules that can participate in hydrogen bonding.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) possess large dipole moments but lack O-H or N-H bonds, precluding them from acting as hydrogen bond donors. They are effective at dissolving polar compounds.

-

Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and small or zero dipole moments. They are poor solvents for polar compounds like this compound.

Qualitative Solubility Profile of this compound

| Solvent Class | Specific Solvent | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol | Soluble | Capable of hydrogen bonding with the hydroxyl/keto and nitro groups. Similar polarity. |

| Ethanol | Soluble | Similar to methanol, with slightly lower polarity. | |

| Water | Sparingly Soluble | While polar, the organic backbone may limit high solubility. The related 2-hydroxy-3-nitropyridine is soluble in hot water.[9] | |

| Polar Aprotic | Acetone | Soluble | The polar nature of acetone can interact with the dipole moment of this compound. |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Halogenated | Dichloromethane (DCM) | Sparingly Soluble | Moderately polar, may exhibit some solvating power. |

| Chloroform | Sparingly Soluble | Similar to dichloromethane. | |

| Aromatic | Toluene | Insoluble | Nonpolar nature makes it a poor solvent for the highly polar solute. |

| Aliphatic | n-Hexane | Insoluble | Nonpolar nature makes it a poor solvent for the highly polar solute. |

| Ethers | Diethyl Ether | Sparingly Soluble | Low polarity and limited ability for strong intermolecular interactions with the solute. The related 2-hydroxy-3-nitropyridine is insoluble in ether.[9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.

Experimental Workflow

Caption: Isothermal Shake-Flask Method Workflow.

Detailed Methodology

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the optimal duration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any microscopic undissolved particles.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the filtered aliquot in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely removed, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solid residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial tare weight of the dish.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound.

Temperature

For most solid solutes, solubility in organic solvents increases with increasing temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.

Purity of Solute and Solvent

The presence of impurities in either the this compound or the solvent can alter the measured solubility. Impurities can disrupt the crystal lattice of the solute or change the polarity and intermolecular forces of the solvent.

Tautomeric Equilibrium

As previously mentioned, the tautomeric equilibrium between the hydroxy and pyridone forms can be solvent-dependent.[3][4][5] A solvent that preferentially stabilizes one tautomer over the other will influence the overall solubility.

Conclusion: A Framework for Understanding and Application

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in fundamental physicochemical principles. While a comprehensive database of quantitative solubility data is not yet established in the public literature, this guide equips researchers with a robust theoretical framework for predicting solubility behavior and a detailed, actionable protocol for its experimental determination. By understanding the interplay of molecular structure, intermolecular forces, and solvent properties, scientists and drug development professionals can make more informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating their research and development endeavors. The provided experimental workflow serves as a self-validating system, enabling the generation of precise and reliable solubility data tailored to specific laboratory conditions and research needs.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Pyridine. [Link]

- Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

-

ResearchGate. Pyridine and Pyridine Derivatives. [Link]

-

chemeurope.com. Pyridine. [Link]

-

PubChemLite. This compound (C5H4N2O3). [Link]

-

PrepChem.com. Synthesis of 4-nitropyridine. [Link]

-

DTIC. SOLUBILITY REPORT OF 3-NITROPYRAZOLE (3-NP). [Link]

- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

-

Solubility of Things. 4-Nitroindenone. [Link]

-

Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]

-

Reddit. Recrystallization with two solvents. [Link]

-

Unknown. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

-

ResearchGate. (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]

-

Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide. [Link]

-

ResearchGate. Theoretical Investigation of Tautomerism of 2- and 4-Pyridones: Origin, Substituent and Solvent Effects | Request PDF. [Link]

-

PubMed. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. [Link]

-

Wayne State University, Schlegel Group. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. [Link]

-

Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

Wikipedia. Pyridine. [Link]

-

Wikipedia. 4-Pyridone. [Link]

-

Office of Scientific and Technical Information. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

-

YouTube. Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. [Link]

-

ResearchGate. Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K | Request PDF. [Link]

-

National Center for Biotechnology Information. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

-

ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF. [Link]

-

Chemistry Stack Exchange. Stability of 4-pyridone vs 4-pyridinol. [Link]

-

HathiTrust. Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. [Link]

-

National Center for Biotechnology Information. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

-

SID. Solubility, Correlation, Dissolution Thermodynamics and Preferential Solvation of Meloxicam in Aqueous Mixtures of 2-Propanol. [Link]

-

ResearchGate. Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. [Link]

-

MDPI. Thermodynamic Description of Dilution and Dissolution Processes in the MgCl2−CsCl−H2O Ternary System. [Link]

-

ResearchGate. Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. [Link]

Sources

- 1. This compound | C5H4N2O3 | CID 2762823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. m.youtube.com [m.youtube.com]

- 9. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Tautomerism of 2-Hydroxy-4-nitropyridine and 4-nitro-2-pyridone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric equilibrium between 2-hydroxy-4-nitropyridine and 4-nitro-2-pyridone. Authored from the perspective of a Senior Application Scientist, this document delves into the fundamental principles governing this phenomenon, the profound influence of the 4-nitro substituent, and detailed methodologies for its quantitative analysis. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in the field.

Introduction: The Dynamic Nature of Pyridinone Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug design, materials science, and chemical synthesis.[1] In the realm of heterocyclic chemistry, the prototropic tautomerism of hydroxypyridines and their corresponding pyridone forms is a classic and extensively studied example. This equilibrium involves the migration of a proton and a concurrent shift of double bonds.

The 2-hydroxypyridine/2-pyridone system is a prime exemplar of this phenomenon. The equilibrium is sensitive to a variety of factors including solvent polarity, temperature, and the electronic nature of substituents on the pyridine ring.[2] Generally, the pyridone (keto) form is favored in polar solvents, while the hydroxypyridine (enol) form can be more prevalent in the gas phase or non-polar solvents.[2]

This guide focuses specifically on the tautomerism of this compound, where the introduction of a potent electron-withdrawing nitro group at the 4-position dramatically influences the electronic landscape of the pyridine ring and, consequently, the position of the tautomeric equilibrium. Understanding this specific system is crucial for predicting reactivity, designing novel molecular scaffolds, and interpreting spectroscopic data.

The Tautomeric Equilibrium: this compound vs. 4-nitro-2-pyridone

The tautomeric equilibrium of this compound involves the interconversion between the aromatic hydroxy form and the non-aromatic but highly polarized pyridone form.

Caption: Tautomeric equilibrium between this compound and 4-nitro-2-pyridone.

The Decisive Role of the 4-Nitro Group

The presence of a nitro group at the 4-position of the pyridine ring exerts a strong electron-withdrawing effect through both resonance and inductive effects. This has a profound impact on the relative stability of the two tautomers.

-

Stabilization of the Pyridone Tautomer: The nitro group significantly enhances the polarization of the pyridone ring. The resonance structures of 4-nitro-2-pyridone allow for delocalization of the negative charge from the exocyclic oxygen onto the nitro group, leading to a highly stabilized zwitterionic-like structure. This increased charge separation enhances interactions with polar solvents, further favoring the pyridone form.

-

Destabilization of the Hydroxypyridine Tautomer: In the this compound form, the electron-withdrawing nitro group reduces the electron density of the aromatic ring, which can destabilize the molecule. While the hydroxy form is aromatic, the strong electronic pull of the nitro group diminishes the overall stability compared to the highly polarized and solvent-stabilized pyridone tautomer.

Computational studies on substituted pyridones have consistently shown that electron-withdrawing groups, particularly the nitro group, significantly shift the equilibrium towards the pyridone form.[3]

Quantitative Analysis of the Tautomeric Equilibrium

The determination of the tautomeric equilibrium constant (KT) is essential for a complete understanding of the system. Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: In solution, if the rate of interconversion between the two tautomers is slow on the NMR timescale, distinct sets of signals for each tautomer will be observed in the 1H and 13C NMR spectra. The ratio of the integrals of corresponding non-overlapping peaks directly corresponds to the molar ratio of the two tautomers, from which the equilibrium constant (KT = [pyridone]/[hydroxypyridine]) can be calculated.

Experimental Protocol: 1H NMR for KT Determination

-

Sample Preparation:

-

Prepare solutions of this compound of known concentration (typically 5-10 mg/mL) in a range of deuterated solvents of varying polarity (e.g., CDCl3, Acetone-d6, DMSO-d6, D2O).

-

Ensure the solvents are of high purity and anhydrous where necessary, as trace amounts of water can influence the equilibrium.

-

-

NMR Data Acquisition:

-

Acquire 1H NMR spectra at a constant, precisely controlled temperature (e.g., 298 K) to ensure thermodynamic equilibrium.

-

Use a sufficient relaxation delay (D1) to ensure full relaxation of all protons for accurate integration. A D1 of 5 times the longest T1 is recommended.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and assign the resonances corresponding to each tautomer. The pyridone form typically shows a downfield shift for the proton adjacent to the carbonyl group. For example, in the case of 2-hydroxy-5-nitropyridine, the keto tautomer's signals are better represented by computational predictions than the enol form.

-

Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.

-

Calculate the mole fraction of each tautomer and subsequently the equilibrium constant, KT.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: The two tautomers possess different chromophoric systems. The aromatic this compound and the conjugated, but non-aromatic, 4-nitro-2-pyridone will exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. By analyzing the absorbance at these different wavelengths, the relative concentrations of the two tautomers can be determined.

Experimental Protocol: UV-Vis for KT Determination

-

Sample Preparation:

-

Prepare a series of dilute solutions of this compound in various solvents of differing polarity. The concentration should be chosen to give absorbances in the linear range of the Beer-Lambert law (typically below 1.0).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Deconvolute the overlapping absorption bands corresponding to each tautomer. This can be achieved using computational methods or by using the spectra of "locked" derivatives (e.g., 4-nitro-2-methoxypyridine and 1-methyl-4-nitro-2-pyridone) which represent the pure enol and keto forms, respectively.

-

Using the molar absorptivity coefficients (ε) for each tautomer at their respective λmax, calculate the concentration of each tautomer in the equilibrium mixture using the Beer-Lambert law (A = εbc).

-

Calculate the equilibrium constant KT from the concentrations of the two tautomers.

-

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its study. A common and effective method involves the nitration of 2-hydroxypyridine.

Experimental Protocol: Synthesis via Nitration of 2-Hydroxypyridine

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

-

-

Addition of Starting Material:

-

Slowly add 2-hydroxypyridine to the cooled nitrating mixture with constant stirring, maintaining a low temperature.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete nitration.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonia solution) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

-

Note: This is a general procedure. Specific conditions such as reaction times, temperatures, and purification solvents should be optimized based on literature precedents for similar nitration reactions.

Data Presentation and Visualization

Tautomeric Equilibrium Constants (KT) in Various Solvents

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | KT ([pyridone]/[hydroxypyridine]) | Reference |

| Cyclohexane | 2.0 | Hydroxypyridine | ~1.7 (for 2-hydroxypyridine) | [1] |

| Chloroform | 4.8 | Pyridone | - | - |

| Acetone | 20.7 | Pyridone | - | - |

| Ethanol | 24.6 | Pyridone | - | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Pyridone | - | - |

| Water | 80.1 | Pyridone | ~900 (for 2-hydroxypyridine) | [2] |

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis and tautomeric analysis of this compound.

Conclusion and Future Perspectives

The tautomeric equilibrium of this compound is heavily skewed towards the 4-nitro-2-pyridone form, a consequence of the powerful electron-withdrawing nature of the nitro group. This guide has outlined the theoretical underpinnings of this phenomenon and provided detailed, actionable protocols for its quantitative investigation using NMR and UV-Vis spectroscopy.

For drug development professionals, a thorough understanding and quantification of this tautomeric equilibrium are paramount. The predominant tautomer in a physiological environment will dictate the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Future research in this area could focus on the experimental determination of the tautomeric equilibrium constants for this compound in a wide array of solvents to build a comprehensive quantitative picture. Furthermore, investigating the tautomerism of other substituted hydroxypyridines will continue to provide valuable insights into the subtle interplay of electronic and steric effects that govern these fundamental chemical equilibria.

References

-

El-Sayed, Y. S., & Al-Shihry, S. S. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(11), 1895. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

-

Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 22(1), 144-158. [Link]

-

Halina K., & Agnieszka K. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. International Journal of Molecular Sciences, 22(21), 11598. [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

Kaczmarek-Kędziera, A., & Kędziera, D. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(16), 4983. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Schlegel, H. B., & Skancke, P. N. (1993). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 97(34), 8284–8292. [Link]

-

Kaczmarek-Kędziera, A., & Kędziera, D. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of pyridones I. Retrieved from [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Reichardt, C. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 82(11), 1674. [Link]

-

IUCr. (2018). 2-Chloro-4-nitropyridine N-oxide. Retrieved from [Link]

-

Woźniak, K., & Szlapa, W. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Materials, 15(19), 6825. [Link]

- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.

-

SpectraBase. (n.d.). 2-Hydroxy-3-nitro-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Al-Harthi, S. A., El-Azhary, A. A., & El-Nahas, A. M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 133-142. [Link]

-

ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Sciencemadness.org. (2016, July 12). Tautomers of substituted Pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-Hydroxy-4-nitropyridine: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of 2-hydroxy-4-nitropyridine. In the absence of extensive, publicly available empirical spectra for this specific molecule, this document leverages fundamental spectroscopic principles and comparative data from closely related analogues to construct a detailed, predictive profile. We will delve into the critical role of tautomerism, predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the identification, characterization, and analysis of this compound and similar substituted pyridone systems.

Introduction: The Structural Elucidation Challenge

This compound is a substituted pyridine derivative of interest in medicinal and materials chemistry. Its structure, featuring both an electron-withdrawing nitro group and a hydroxyl group on the pyridine ring, presents a unique electronic environment. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous confirmation of chemical structure and insights into electronic properties. However, the interpretation of this data is not trivial, primarily due to the existence of a critical chemical equilibrium: lactam-lactim tautomerism. Understanding this phenomenon is paramount to correctly assigning and interpreting the molecule's spectral data.

The Decisive Factor: Lactam-Lactim Tautomerism

2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms. In this case, this compound (the "lactim" form) is in equilibrium with 4-nitro-2(1H)-pyridinone (the "lactam" form).

Caption: Fig. 1: Tautomeric equilibrium of this compound.

For the parent 2-hydroxypyridine, the pyridone (lactam) form is known to be the major tautomer in the solid state and in polar solvents, driven by favorable intermolecular hydrogen bonding and a more stable amide resonance.[1][2] The presence of a powerful electron-withdrawing nitro group at the 4-position is expected to further favor the 4-nitro-2(1H)-pyridinone tautomer by enhancing the acidity of the N-H proton and participating in the conjugated system. Therefore, all subsequent spectral predictions will be based on the assumption that the 4-nitro-2(1H)-pyridinone form is the overwhelmingly predominant species under typical analytical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum for 4-nitro-2(1H)-pyridinone is expected to show three distinct signals corresponding to the three protons on the pyridine ring.

-

H6: This proton is adjacent to the nitrogen atom and ortho to the carbonyl group. It is expected to be the most deshielded proton, appearing as a doublet.

-

H5: This proton is ortho to the strongly electron-withdrawing nitro group. This will cause significant deshielding. It will appear as a doublet of doublets, coupled to both H3 and H6.

-

H3: This proton is adjacent to the carbonyl group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet.

-

N-H: A broad singlet corresponding to the amide proton is expected, the chemical shift of which will be highly dependent on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| N-H | 10.0 - 13.0 | Broad Singlet | Typical range for amide protons, broadened by quadrupole effects and exchange. |

| H6 | 7.8 - 8.2 | Doublet (d) | Deshielded by adjacent nitrogen and C=O group. |

| H5 | 7.6 - 8.0 | Doublet of Doublets (dd) | Strongly deshielded by ortho nitro group. |

| H3 | 6.5 - 6.9 | Doublet (d) | Shielded relative to other ring protons, adjacent to C=O. |

Table 1: Predicted ¹H NMR Data for 4-Nitro-2(1H)-pyridinone (in a polar aprotic solvent like DMSO-d₆).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals for the ring carbons. The chemical shifts are heavily influenced by the substituents.

-

C2 (Carbonyl): The carbonyl carbon will be the most deshielded carbon, appearing significantly downfield.

-

C4: The carbon atom directly attached to the nitro group will be highly deshielded due to the strong inductive and resonance-withdrawing effects of the NO₂ group.

-

C6: This carbon, adjacent to the nitrogen, will also be significantly deshielded.

-

C5 & C3: These carbons will be found at more intermediate chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | 160 - 165 | Carbonyl carbon in an amide-like system.[2] |

| C4 | 145 - 155 | Attached to the electron-withdrawing NO₂ group. |

| C6 | 138 - 142 | Adjacent to nitrogen. |

| C5 | 120 - 128 | Influenced by adjacent NO₂-bearing carbon. |

| C3 | 110 - 118 | Influenced by adjacent carbonyl and nitrogen. |

Table 2: Predicted ¹³C NMR Data for 4-Nitro-2(1H)-pyridinone (in a polar aprotic solvent like DMSO-d₆).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is exceptionally useful for identifying the key functional groups present, which will provide strong evidence for the dominant pyridone tautomer.

The spectrum of 4-nitro-2(1H)-pyridinone is expected to be dominated by the following characteristic absorption bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is expected, characteristic of the N-H bond in the pyridone ring, likely involved in hydrogen bonding.

-

C=O Stretch: A very strong and sharp absorption band is predicted between 1650-1690 cm⁻¹. This amide I band is one of the most diagnostic peaks and provides compelling evidence for the pyridone tautomer.

-

NO₂ Asymmetric & Symmetric Stretches: The nitro group gives rise to two very strong and characteristic bands. For aromatic nitro compounds, these are:

-

C=C/C=N Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the aromatic ring.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Significance |

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad | Indicates presence of N-H group (Lactam form). |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H bonds. |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong, Sharp | Key diagnostic peak for the pyridone (Lactam) tautomer. |

| C=C/C=N Stretches | 1400 - 1600 | Medium-Strong | Aromatic ring vibrations. |

| NO₂ Asymmetric Stretch | 1550 - 1490 | Very Strong | Key diagnostic peak for the nitro group.[3][5] |

| NO₂ Symmetric Stretch | 1355 - 1315 | Very Strong | Key diagnostic peak for the nitro group.[3][5] |

Table 3: Predicted Salient IR Absorption Bands for 4-Nitro-2(1H)-pyridinone.

The absence of a broad O-H stretch around 3200-3600 cm⁻¹ (characteristic of a phenol) and the presence of a strong C=O stretch would be the most definitive IR evidence against the this compound tautomer being dominant.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insight into the conjugated π-electron system of the molecule. The spectrum of an aromatic compound is influenced by the substituents attached to the ring.[6]

For 4-nitro-2(1H)-pyridinone, the pyridone ring itself is a chromophore. The addition of the nitro group, a powerful auxochrome and chromophore, will significantly impact the spectrum.

-

π → π* Transitions: The conjugated system of the pyridone ring will give rise to intense π → π* transitions.

-

Intramolecular Charge Transfer (ICT): The molecule possesses a strong electron-donating group (the amide nitrogen) and a strong electron-withdrawing group (the nitro group) connected through a conjugated system. This arrangement is expected to result in a significant intramolecular charge-transfer (ICT) band at a longer wavelength (lower energy). This ICT band will likely be responsible for the compound's color (pale yellow to yellow).

The absorption maximum (λ_max) is expected to be significantly red-shifted compared to 2-pyridone itself. Studies on 4-nitropyridine N-oxide, a structurally related compound, show a strong solvatochromic absorption band in the 330-355 nm region, which is indicative of its charge-transfer character.[7][8] A similar, long-wavelength absorption is predicted for 4-nitro-2(1H)-pyridinone.

| Transition Type | Predicted λ_max (nm) | Rationale |

| π → π* | 220 - 250 | High-energy transition of the conjugated ring system. |

| Intramolecular Charge Transfer (ICT) | 330 - 380 | Lower-energy transition due to electron delocalization from the ring nitrogen to the nitro group. Responsible for color. |

Table 4: Predicted UV-Vis Absorptions for 4-Nitro-2(1H)-pyridinone (in a polar solvent like ethanol or methanol).

Standardized Experimental Protocols

To obtain the data discussed, standardized protocols should be followed.

General Spectroscopic Workflow

Caption: Fig. 2: General workflow for spectroscopic characterization.

Methodologies

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

IR Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution (~10⁻⁴ to 10⁻⁵ M) of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the sample from ~200 nm to 600 nm. Use a matched cuvette containing the pure solvent as a reference.

-

Conclusion

While direct experimental data for this compound remains elusive in public databases, a robust spectroscopic profile can be confidently predicted. The key to its characterization lies in recognizing the predominance of the 4-nitro-2(1H)-pyridinone tautomer . This structure is expected to exhibit a ¹H NMR spectrum with three distinct aromatic protons, a ¹³C NMR spectrum featuring a downfield carbonyl signal around 160-165 ppm, and a definitive IR spectrum showing a strong C=O stretch (1650-1690 cm⁻¹) and two very strong NO₂ stretches (1550-1490 cm⁻¹ and 1355-1315 cm⁻¹). Furthermore, its UV-Vis spectrum should be characterized by a long-wavelength intramolecular charge-transfer band above 330 nm. This predictive guide provides a validated blueprint for researchers to confirm the identity and structure of this compound.

References

-

The Journal of Physical Chemistry A. (n.d.). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. ACS Publications. [Link]

-

University of Calgary. (n.d.). Nitro Groups. [Link]

-

ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

-

UCLA. (n.d.). IR: nitro groups. [Link]

-

Chemistry Steps. (n.d.). Nitro compound infrared spectra. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

The Journal of Organic Chemistry. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. ACS Publications. [Link]

-

Journal of the American Chemical Society. (1993). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

ACS Publications. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 4-Nitropyridine. [Link]

-

Journal of Molecular Liquids. (2014). Synthesis and spectroscopic properties of pyridones - Experimental and theoretical insight. [Link]

-

PubChem. (n.d.). 4-Nitropyridine N-oxide. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 4-nitro-, 1-oxide. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 4-Nitropyridine. [Link]

-

ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]

-

International Journal of Engineering Research & Management Technology. (2024). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. [Link]

-

Química Orgánica. (n.d.). Vis-UV spectra of aromatic compounds. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

discovery and history of nitropyridine compounds

An In-depth Technical Guide to the Discovery and History of Nitropyridine Compounds

Abstract

Nitropyridines represent a cornerstone class of heterocyclic compounds, pivotal as synthetic intermediates in the pharmaceutical, agrochemical, and materials science sectors. Their history is a compelling narrative of overcoming the inherent chemical recalcitrance of the pyridine ring towards electrophilic substitution. This technical guide provides a comprehensive exploration of the discovery and evolution of nitropyridine synthesis, from early, arduous methods to the sophisticated and efficient protocols of the modern era. We will delve into the key scientific breakthroughs, the mechanistic principles that underpin these transformations, and the analytical techniques that have enabled their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of the chemistry of nitropyridine compounds.

The Pyridine Nucleus: An Electron-Deficient Challenge

The pyridine ring, a nitrogen-containing heterocycle structurally analogous to benzene, is a ubiquitous motif in a vast array of natural products and synthetic compounds. However, the presence of the electronegative nitrogen atom significantly alters the electronic landscape of the ring, rendering it electron-deficient. This deactivation, coupled with the propensity of the nitrogen to protonate under the acidic conditions typical of electrophilic aromatic substitution, makes the direct nitration of pyridine a formidable challenge. Early attempts to nitrate pyridine using standard nitric acid and sulfuric acid mixtures resulted in exceedingly low yields, often requiring extreme temperatures. For instance, it has been reported that the direct nitration of pyridine at 350°C affords 3-nitropyridine in a mere 12% yield. This inherent lack of reactivity necessitated the development of innovative synthetic strategies to access this important class of compounds.

The Dawn of Nitropyridine Synthesis: Activation Strategies